molecular formula C14H20FN3O B12241382 N-[(4-fluorophenyl)methyl]-4-methyl-1,4-diazepane-1-carboxamide

N-[(4-fluorophenyl)methyl]-4-methyl-1,4-diazepane-1-carboxamide

Cat. No.: B12241382
M. Wt: 265.33 g/mol
InChI Key: ZEKZMKCBYCUWMC-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-4-methyl-1,4-diazepane-1-carboxamide is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a fluorophenyl group attached to a diazepane ring, which is further substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-4-methyl-1,4-diazepane-1-carboxamide typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the diazepane ring in the presence of a base.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of the diazepane ring and fluorobenzyl halide intermediates.

    Optimization of Reaction Conditions: Optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and reaction time.

    Purification and Isolation: Purification of the final product through techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-4-methyl-1,4-diazepane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents under inert atmosphere.

    Substitution: Various halides, nucleophiles, or electrophiles; typically carried out in polar solvents under controlled temperature conditions.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-4-methyl-1,4-diazepane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-4-methyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of receptor activity.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways, leading to altered biochemical processes.

    Signal Transduction: Modulation of signal transduction pathways, leading to changes in cellular responses and functions.

Comparison with Similar Compounds

N-[(4-fluorophenyl)methyl]-4-methyl-1,4-diazepane-1-carboxamide can be compared with other similar compounds, such as:

    N-[(4-chlorophenyl)methyl]-4-methyl-1,4-diazepane-1-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    N-[(4-bromophenyl)methyl]-4-methyl-1,4-diazepane-1-carboxamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

    N-[(4-methylphenyl)methyl]-4-methyl-1,4-diazepane-1-carboxamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in the presence of the fluorophenyl group, which imparts distinct chemical and physical properties, including increased lipophilicity and potential biological activity.

Properties

Molecular Formula

C14H20FN3O

Molecular Weight

265.33 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-methyl-1,4-diazepane-1-carboxamide

InChI

InChI=1S/C14H20FN3O/c1-17-7-2-8-18(10-9-17)14(19)16-11-12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3,(H,16,19)

InChI Key

ZEKZMKCBYCUWMC-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)C(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

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